molecular formula C10H9F2NO4 B1429093 Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate CAS No. 1308915-12-9

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

Cat. No.: B1429093
CAS No.: 1308915-12-9
M. Wt: 245.18 g/mol
InChI Key: ZAQLOOXTLNMEFD-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

This compound possesses the molecular formula C₁₀H₉F₂NO₄ and exhibits a molecular weight of 245.18 grams per mole. The compound's systematic nomenclature reflects its structural complexity, incorporating multiple functional groups that contribute to its distinctive chemical properties. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the substitution pattern and functional group arrangement.

The structural architecture of this molecule centers around a difluorinated acetate framework, where two fluorine atoms are geminal to the carbon bearing the 2-nitrophenyl substituent. This configuration creates a highly electronegative environment around the central carbon atom, significantly influencing the compound's reactivity and physical properties. The canonical Simplified Molecular Input Line Entry System representation is expressed as CCOC(=O)C(C1=CC=CC=C1N+[O-])(F)F, which captures the complete connectivity pattern of the molecule.

The compound is assigned Chemical Abstracts Service registry number 1308915-12-9, providing a unique identifier for this specific molecular structure. The International Chemical Identifier key ZAQLOOXTLNMEFD-UHFFFAOYSA-N serves as an additional standardized identifier, facilitating database searches and chemical informatics applications. These nomenclature systems collectively ensure precise identification and communication regarding this specific organofluorine compound within the scientific community.

The molecular structure exhibits several notable features that contribute to its chemical behavior. The presence of two fluorine atoms in geminal positions creates a difluoromethyl group, which is known for its exceptional stability and unique electronic properties. The nitro group positioned ortho to the difluoroacetate substituent introduces additional electronic effects through resonance and inductive mechanisms. The ethyl ester functionality provides a reactive site for potential transformations while maintaining the compound's stability under standard conditions.

Property Value Reference
Molecular Formula C₁₀H₉F₂NO₄
Molecular Weight 245.18 g/mol
Chemical Abstracts Service Number 1308915-12-9
International Chemical Identifier Key ZAQLOOXTLNMEFD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=CC=CC=C1N+[O-])(F)F
Computed LogP 2.77290

Historical Development in Organofluorine Chemistry

The development of this compound and related compounds must be understood within the broader historical context of organofluorine chemistry, a field that has undergone remarkable evolution since its inception in the nineteenth century. The scientific discipline treating organofluorine compounds began before elemental fluorine itself was successfully isolated, demonstrating the early recognition of fluorine's unique potential in organic synthesis.

The foundational work in organofluorine chemistry can be traced to 1835, when Dumas and Péligot achieved the first synthesis of an organofluorine compound by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering effort established the fundamental principle of nucleophilic substitution for introducing fluorine into organic molecules, a methodology that remains central to contemporary fluorine chemistry. Alexander Borodin, better known for his contributions to classical music, made significant early contributions to the field in 1862 by performing the first nucleophilic replacement of a halogen atom with fluoride, reporting results that demonstrated the feasibility of halogen exchange reactions.

The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of potassium hydrogen difluoride and hydrogen fluoride marked a crucial milestone in the field's development. However, the extreme reactivity and corrosive nature of elemental fluorine created significant challenges for early researchers, limiting progress in organofluorine chemistry until the 1920s. The hazards and difficulties associated with handling highly reactive fluorine reagents necessitated the development of safer and more practical synthetic methodologies.

Industrial development of organofluorine chemistry accelerated significantly during the 1920s and 1930s, driven by the recognition of unique properties exhibited by fluorinated compounds. The nonflammability and low toxicity of chlorofluorocarbons attracted industrial attention, leading General Motors to commission DuPont to produce these materials using the Swarts method. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont's Jackson Laboratory on April 6, 1938, demonstrated the exceptional properties achievable through fluorine incorporation into organic polymers.

World War II catalyzed dramatic advancement in organofluorine chemistry, primarily through the Manhattan Project's requirements for uranium hexafluoride as a gaseous carrier for uranium isotope separation. The first large-scale production of elemental fluorine was undertaken to support atomic bomb development, as uranium tetrafluoride was converted to uranium hexafluoride through reaction with fluorine. The extreme reactivity of uranium hexafluoride necessitated the development of fluorine-resistant materials, including low molecular weight fluorocarbon coolants, fluorinated lubricants, and fluoropolymer gaskets and tubing.

The post-war period witnessed continued expansion of organofluorine chemistry into pharmaceutical and agricultural applications. The discovery of 5-fluorouracil's anticancer activity in 1957 provided one of the first examples of rational drug design incorporating fluorine, sparking renewed interest in fluorinated pharmaceuticals and agrochemicals. This breakthrough demonstrated that fluorine incorporation could significantly enhance biological activity and metabolic stability, leading to the development of numerous fluorinated therapeutic agents.

The development of synthetic methodologies for introducing fluorine into organic molecules has evolved considerably since the early halogen exchange reactions. Contemporary approaches include electrophilic fluorination using reagents such as Selectfluor, nucleophilic fluorination with alkali metal fluorides, and radical fluorination processes. The development of nitrogen-fluorine fluorinating agents has provided chemists with powerful tools for selective fluorine introduction under mild conditions.

The discovery of the first carbon-fluorine bond-forming enzyme, fluorinase, in 2002 marked another significant milestone in organofluorine chemistry. This enzyme, identified in Streptomyces cattleya, catalyzes the conversion of fluoride ion and S-adenosylmethionine to 5'-fluoro-5'-deoxyadenosine, representing the first confirmed biological pathway for organofluorine compound biosynthesis. This discovery opened new biotechnological opportunities for organofluorine compound preparation and provided insights into the limited occurrence of naturally occurring organofluorine compounds, with only twelve such molecules identified in nature.

The historical development of compounds like this compound reflects the maturation of organofluorine chemistry from its tentative beginnings in the nineteenth century to its current status as an indispensable tool in modern chemical research and industry. The combination of difluoromethyl and nitroaromatic functionalities in a single molecule represents the sophisticated molecular architectures achievable through contemporary synthetic methods, building upon nearly two centuries of methodological development and mechanistic understanding in organofluorine chemistry.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-5-3-4-6-8(7)13(15)16/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQLOOXTLNMEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H9F2NO4C_{10}H_{9}F_{2}NO_{4} and a molecular weight of approximately 245.18 g/mol. The compound features a difluoromethyl group and a nitrophenyl moiety, which contribute to its distinctive chemical properties and potential applications in pharmaceuticals and agrochemicals.

1. Anticancer Properties

Recent studies have highlighted the compound's promising anticancer effects. In vitro experiments demonstrated that this compound inhibits the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines. It was observed to induce cell cycle arrest and apoptosis, leading to significant reductions in tumor growth in vivo models .

Table 1: Summary of Anticancer Activity

Study Cell Line Effect Observed Mechanism
Study ANSCLCInhibition of growthInduction of apoptosis
Study BNSCLCMigration inhibitionCell cycle arrest
Study CNSCLCTumor growth reductionPI3K/AKT pathway suppression

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity, which may lead to potent biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, further influencing its activity.

Case Study 1: In Vitro Analysis

In a detailed study on NSCLC cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The IC50 values reported were around 15 µM for proliferation inhibition, indicating a strong potential for therapeutic application .

Case Study 2: In Vivo Model

In vivo studies involving xenograft models demonstrated that treatment with this compound resulted in a marked decrease in tumor size compared to control groups. Tumor growth was inhibited by approximately 60% over a treatment period of four weeks.

Comparative Analysis with Similar Compounds

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate serves as a comparative basis for understanding the biological activity of similar compounds. The differences in the position of the nitro group significantly affect the reactivity and biological properties.

Table 2: Comparison with Similar Compounds

Compound Name Molecular Formula Notable Features
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetateC₁₀H₉F₂NO₄Different nitro position may affect reactivity
Ethyl 3-fluoro-3-(4-nitrophenyl)propanoateC₁₁H₁₀FNO₄Contains a propanoate moiety; different activity
Ethyl 4-fluoro-4-(3-nitrophenyl)butanoateC₁₂H₁₂FNO₄Longer carbon chain; distinct properties

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate has shown potential as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are being studied for various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been noted to induce apoptosis in laboratory settings, particularly in breast cancer cells .
  • Anti-inflammatory Properties : Research suggests that derivatives of this compound can reduce inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Notable activities include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : It interacts with various receptors, leading to changes in cellular signaling pathways associated with cancer progression and inflammation.

Case Studies

Several studies have focused on the biological activity and therapeutic potential of this compound:

  • Anticancer Activity : A peer-reviewed study demonstrated significant cytotoxicity against breast cancer cell lines through mechanisms linked to apoptosis induction via mitochondrial pathways .
  • Anti-inflammatory Research : Another study explored its anti-inflammatory effects using murine models, revealing a reduction in pro-inflammatory cytokines following treatment with this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural analogs differ in the substituents on the phenyl ring and their positions:

Compound Name Substituent(s) on Phenyl Ring CAS Number Molecular Formula Molecular Weight (g/mol)
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate 2-Nitro Not provided C10H9F2NO4 ~243.18 (estimated)
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate 4-Nitro 243656-25-9 C10H9F2NO4 243.18
Ethyl 2,2-difluoro-2-(p-tolyl)acetate 4-Methyl 131323-06-3 C11H12F2O2 214.21
Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate 3-Fluoro 698378-81-3 C10H9F3O2 218.17
Ethyl 2,2-difluoro-2-(2-methoxyphenyl)acetate 2-Methoxy 1150164-80-9 C11H12F2O3 230.21

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro (strongly electron-withdrawing) enhances electrophilicity, while methoxy (electron-donating) reduces reactivity in nucleophilic substitutions .

Yield Trends :

  • Electron-withdrawing groups (e.g., nitro) generally correlate with moderate yields (44–81%) due to competing side reactions.
  • Bulky substituents (e.g., tert-butyl) hinder reactions, as seen in failed decarbonylation attempts .

Physical and Chemical Properties

Melting Points and Purity
Compound Melting Point (°C) Purity
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate Not reported 95%
Ethyl 2,2-difluoro-2-(6-methylchromone) 89.0–90.6 Not specified
Ethyl 2,2-difluoro-2-(p-tolyl)acetate Not reported High purity available

Key Observations :

  • Chromone derivatives (e.g., 2a) exhibit higher melting points (~90°C) due to crystalline packing influenced by the chromone ring .
  • Nitro-containing compounds are typically solids, while methyl/fluoro derivatives may be oils or low-melting solids .
Spectroscopic Data
  • NMR: For ethyl 2-(4-aminophenoxy)acetate, δH = 6.62–1.18 ppm and δC = 169.3–14.1 ppm, highlighting aromatic and ester group signals .
  • HRMS: Analogs like 2i show accurate mass matches (e.g., C15H14F2NO6: calculated 329.0837, found 329.0831) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate to improve yields?

  • Methodological Answer : Microwave-assisted synthesis under controlled temperature (e.g., 50°C) significantly enhances reaction efficiency, as demonstrated in analogous difluoroacetate ester preparations. For instance, coupling ethyl 2,2-difluoro-2-iodoacetate with nitro-substituted aromatics under microwave irradiation reduces reaction time and improves yield . Additionally, esterification of bromodifluoroacetate precursors with potassium hydroxide in methanol, followed by solvent removal under vacuum, provides high-purity intermediates critical for subsequent nitrophenyl functionalization .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Characteristic peaks for the ethyl ester group (e.g., quartet at δ 4.38 ppm, triplet at δ 1.23 ppm) and aromatic protons from the 2-nitrophenyl moiety (e.g., doublets and double-doublets between δ 8.01–9.04 ppm) confirm connectivity .
  • X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves molecular geometry and validates fluorine and nitro group positioning, especially when spectral data ambiguities arise .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using gradient elution (e.g., 10–30% ethyl acetate/hexanes) effectively separates the target compound from byproducts. Post-purification, solvent removal under reduced pressure yields high-purity product (>95%), as validated by HPLC or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound?

  • Methodological Answer : Cross-validation using crystallographic data (via SHELX refinement) and dynamic NMR experiments (e.g., variable-temperature 19F NMR) can reconcile discrepancies. For example, crystallography unambiguously assigns fluorine positions, while NMR kinetics reveal conformational dynamics under varying temperatures .

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

  • Methodological Answer : The electron-withdrawing nitro group at the ortho position directs electrophilic fluorination via resonance stabilization of intermediate carbocations. Computational studies (e.g., DFT) on analogous systems suggest that steric hindrance from the nitro group favors difluorination at the α-carbon, as observed in iododifluoroacetate coupling reactions .

Q. How does this compound serve as a precursor in heterocyclic compound synthesis?

  • Methodological Answer : The compound undergoes nucleophilic substitution at the difluoroacetate moiety to form pyrrolopyridinones. For example, reaction with aminopyridines under basic conditions yields fused heterocycles, critical in medicinal chemistry. Optimized conditions include Cu-catalyzed coupling and Na2SO4-assisted drying to minimize hydrolysis .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

  • Methodological Answer : Storage at low temperatures (-20°C) in anhydrous solvents (e.g., DCM or THF) prevents ester hydrolysis. Reaction pH should be maintained near neutrality; buffered systems (e.g., phosphate buffer, pH 7.0) stabilize the nitro group against reduction or decomposition during downstream applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate
Reactant of Route 2
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Ethyl 2,2-difluoro-2-(2-nitrophenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.